Cas no 1339201-50-1 (2-methyl-3-(oxolan-3-yl)propan-1-amine)

2-methyl-3-(oxolan-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- AKOS013990599
- 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine
- 1339201-50-1
- 2-methyl-3-(oxolan-3-yl)propan-1-amine
- EN300-2973691
- CS-0285708
- 3-Furanpropanamine, tetrahydro-β-methyl-
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- MDL: MFCD20385230
- インチ: 1S/C8H17NO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6,9H2,1H3
- InChIKey: UPJNCEQGFZZWSI-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)CC(C)CN
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 0.927±0.06 g/cm3(Predicted)
- ふってん: 211.1±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.55±0.10(Predicted)
2-methyl-3-(oxolan-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2973691-10.0g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-2973691-0.1g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-2973691-1.0g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-2973691-0.05g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-2973691-0.25g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-2973691-10g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 10g |
$4236.0 | 2023-09-06 | ||
Enamine | EN300-2973691-5g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 5g |
$2858.0 | 2023-09-06 | ||
Enamine | EN300-2973691-1g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 1g |
$986.0 | 2023-09-06 | ||
Enamine | EN300-2973691-5.0g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-2973691-0.5g |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
1339201-50-1 | 95.0% | 0.5g |
$946.0 | 2025-03-19 |
2-methyl-3-(oxolan-3-yl)propan-1-amine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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2. Book reviews
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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10. Book reviews
2-methyl-3-(oxolan-3-yl)propan-1-amineに関する追加情報
Introduction to 2-methyl-3-(oxolan-3-yl)propan-1-amine (CAS No. 1339201-50-1)
2-methyl-3-(oxolan-3-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1339201-50-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining an amine functional group with an oxolane ring, presents intriguing possibilities for further chemical manipulation and biological evaluation. Its molecular framework, characterized by a propyl chain substituted at the second carbon with a methyl group and an oxolane ring at the third carbon, offers a versatile scaffold for the development of novel molecules.
The significance of 2-methyl-3-(oxolan-3-yl)propan-1-amine lies in its potential applications as an intermediate in the synthesis of more complex pharmacophores. The oxolane ring, a five-membered heterocyclic structure containing one oxygen atom, is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and cycloaddition processes. This feature makes it a valuable component in constructing intricate molecular architectures relevant to drug discovery.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications, where the stereochemistry of a molecule can significantly influence its biological activity. The presence of the oxolane ring in 2-methyl-3-(oxolan-3-yl)propan-1-amine provides an opportunity to explore enantioselective synthesis strategies, potentially leading to the production of enantiomerically pure compounds with enhanced therapeutic profiles. Such advancements are critical in modern drug design, where selectivity and efficacy are paramount.
The compound’s amine functionality at the propyl chain’s terminal position also opens avenues for further derivatization. Amines are versatile handles in organic synthesis, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and condensation. This reactivity is particularly valuable in medicinal chemistry, where modifying amine groups can fine-tune physicochemical properties like solubility, metabolic stability, and binding affinity.
Current research trends in synthetic chemistry emphasize the development of sustainable and efficient methodologies. The synthesis of 2-methyl-3-(oxolan-3-yl)propan-1-amine could benefit from green chemistry principles, such as catalytic processes that minimize waste and energy consumption. For instance, transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks under mild conditions. Exploring such catalytic approaches could enhance the scalability and environmental footprint of producing this compound.
Beyond its synthetic utility, 2-methyl-3-(oxolan-3-yl)propan-1-amine may hold promise in bioorganic chemistry as a precursor to biologically active molecules. The oxolane ring is found in several natural products known for their pharmacological properties, suggesting that derivatives of this compound could exhibit interesting biological activities. While specific biological evaluations are yet to be conducted on 1339201-50-1, its structural features align well with motifs observed in known bioactive agents.
The pharmaceutical industry continually seeks innovative building blocks to accelerate drug discovery pipelines. Compounds like 2-methyl-3-(oxolan-3-y)propan-l-am ine (CAS No. 1339201 50 1) contribute to this effort by providing novel scaffolds that can be rapidly modified into lead compounds. The integration of computational methods, such as molecular docking and virtual screening, can further streamline the process by predicting potential interactions between this compound and biological targets.
In conclusion,2-methyl 3 (oxolan 3 yl)prop 1 am ine stands as a noteworthy chemical entity with substantial potential in synthetic and medicinal chemistry. Its unique structural features—combining an amine group with an oxolane ring—make it a compelling candidate for further exploration. As research progresses toward more sustainable and targeted drug development,133920150 1 may play a significant role in shaping future therapeutic strategies.
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